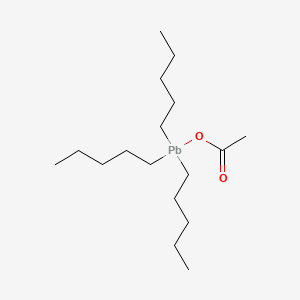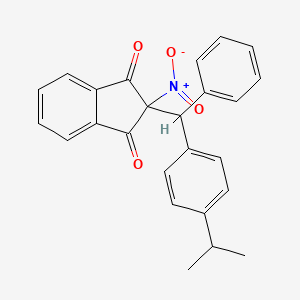
tripentylplumbyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentylplumbyl acetate is an organometallic compound with the chemical formula C17H36O2Pb. It is a rare and unique chemical, often used in early discovery research. The compound is characterized by its lead (Pb) center bonded to three pentyl groups and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripentylplumbyl acetate typically involves the reaction of lead(II) acetate with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pb(OAc)2} + 3 \text{C_5H{11}X} \rightarrow \text{Pb(C_5H_{11})_3OAc} + 2 \text{HX} ]
where ( \text{X} ) represents a halide such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tripentylplumbyl acetate can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) or lead(I) species.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles like sodium alkoxides.
Major Products Formed
Oxidation: Lead oxides and pentyl acetate.
Reduction: Lead metal and pentyl alcohol.
Substitution: Various lead alkoxides and pentyl acetate derivatives.
Applications De Recherche Scientifique
Tripentylplumbyl acetate is primarily used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving heavy metal toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the development of specialized materials and catalysts.
Mécanisme D'action
The mechanism of action of tripentylplumbyl acetate involves its interaction with molecular targets through its lead center. The lead atom can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes makes it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylplumbyl acetate: Similar structure but with phenyl groups instead of pentyl groups.
Tributylplumbyl acetate: Contains butyl groups instead of pentyl groups.
Trimethylplumbyl acetate: Contains methyl groups instead of pentyl groups.
Uniqueness
Tripentylplumbyl acetate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and valuable for specific research applications.
Propriétés
Numéro CAS |
20301-50-2 |
|---|---|
Formule moléculaire |
C17H36O2Pb |
Poids moléculaire |
480 g/mol |
Nom IUPAC |
tripentylplumbyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Pb/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
LOVXKTDPMABEFA-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[Pb](CCCCC)(CCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)

![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)


![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
